molecular formula C18H18N8OS B15006006 4-(morpholin-4-yl)-6-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-amine

4-(morpholin-4-yl)-6-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-amine

Cat. No.: B15006006
M. Wt: 394.5 g/mol
InChI Key: LHIVEMGSMAXKAE-UHFFFAOYSA-N
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Description

4-(MORPHOLIN-4-YL)-6-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a morpholine ring, a thiazole ring, a benzodiazole ring, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(MORPHOLIN-4-YL)-6-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the individual ring systems, followed by their sequential coupling.

    Synthesis of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfuric acid.

    Synthesis of the Thiazole Ring: This involves the cyclization of α-haloketones with thiourea.

    Synthesis of the Benzodiazole Ring: This can be synthesized by the condensation of o-phenylenediamine with carboxylic acids.

    Formation of the Triazine Ring: This can be synthesized by the reaction of cyanuric chloride with amines.

The final step involves the coupling of these ring systems under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and thiazole rings.

    Reduction: Reduction reactions can occur at the benzodiazole ring, leading to the formation of dihydro derivatives.

    Substitution: The triazine ring is particularly susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Oxidation Products: N-oxides, sulfoxides.

    Reduction Products: Dihydrobenzodiazoles.

    Substitution Products: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.

Biology

    Biological Probes: The compound can be used as a fluorescent probe for studying biological systems.

    Enzyme Inhibition: It has potential as an inhibitor of specific enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific proteins or pathways.

Industry

    Chemical Sensors: It can be used in the development of sensors for detecting various analytes.

    Polymer Science: The compound can be incorporated into polymers to impart specific properties.

Mechanism of Action

The mechanism of action of 4-(MORPHOLIN-4-YL)-6-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,3,5-TRIAZIN-2-AMINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-(MORPHOLIN-4-YL)-6-(PHENYL)-1,3,5-TRIAZIN-2-AMINE
  • 6-(1,3-BENZODIAZOL-1-YL)-1,3,5-TRIAZIN-2-AMINE
  • 4-(MORPHOLIN-4-YL)-1,3-THIAZOL-2-AMINE

Uniqueness

The uniqueness of 4-(MORPHOLIN-4-YL)-6-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,3,5-TRIAZIN-2-AMINE lies in its multi-ring structure, which imparts a combination of properties from each ring system. This makes it versatile for various applications, from catalysis to drug development, and distinguishes it from simpler analogs.

Properties

Molecular Formula

C18H18N8OS

Molecular Weight

394.5 g/mol

IUPAC Name

4-morpholin-4-yl-6-[[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]methyl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H18N8OS/c19-17-22-15(23-18(24-17)25-5-7-27-8-6-25)10-26-13-4-2-1-3-12(13)21-16(26)14-9-20-11-28-14/h1-4,9,11H,5-8,10H2,(H2,19,22,23,24)

InChI Key

LHIVEMGSMAXKAE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N)CN3C4=CC=CC=C4N=C3C5=CN=CS5

Origin of Product

United States

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